methyl 3-(4-amino-5-{[(2-methoxyphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate
Description
This compound is a heterocyclic small molecule featuring a 2-sulfanylidene-1,3-thiazole core substituted with an amino group at position 4, a carbamoyl group linked to a 2-methoxyphenylmethyl moiety at position 5, and a 4-methylbenzoate ester at position 2.
Properties
IUPAC Name |
methyl 3-[4-amino-5-[(2-methoxyphenyl)methylcarbamoyl]-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-12-8-9-13(20(26)28-3)10-15(12)24-18(22)17(30-21(24)29)19(25)23-11-14-6-4-5-7-16(14)27-2/h4-10H,11,22H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNRLDPSCXLNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(4-amino-5-{[(2-methoxyphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate is a complex organic compound belonging to the thiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within microbial cells and cancerous tissues. Research indicates that it may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The thiazole ring structure is known to interfere with key enzymatic pathways in bacteria and cancer cells, leading to growth inhibition.
- Disruption of Cell Membrane Integrity : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity and leading to cell death.
- Modulation of Immune Response : Some studies suggest that this compound may enhance the immune response against certain pathogens by modulating cytokine production.
Antibacterial Efficacy
A series of studies have evaluated the antibacterial properties of this compound against various strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | < 0.1 μM | |
| Escherichia coli | 1 μM | |
| Staphylococcus aureus | 0.5 μM |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Mycobacterium tuberculosis, which is a significant global health threat.
Anticancer Activity
In addition to its antibacterial properties, this compound has been investigated for its anticancer potential.
| Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 0.1 | |
| HT29 (Colon Cancer) | 0.5 | |
| SK-OV-3 (Ovarian Cancer) | 0.8 |
The low IC50 values indicate that this compound is effective at inhibiting cancer cell proliferation.
Case Studies and Research Findings
Several studies have been conducted to further elucidate the biological activity of this compound:
- Study on Antimycobacterial Activity : A study published in 2016 demonstrated that derivatives of thiazole compounds exhibit significant antimycobacterial activity against Mycobacterium tuberculosis, with certain analogs showing rapid bactericidal effects ( ).
- Anticancer Research : Research highlighted in a review article discussed various thiazole derivatives' anticancer properties, noting that modifications at specific positions on the thiazole ring can enhance potency against different cancer types ( ).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s closest analogues differ in core heterocycles, substituent groups, or stereoelectronic properties. Below is a comparative analysis:
Key Observations :
- Substituent Effects : The 2-methoxyphenylmethyl carbamoyl group in the query compound may enhance lipophilicity and membrane permeability compared to phenylcarbamoyl derivatives .
- Sulfur Motifs : The 2-sulfanylidene group in the query compound could participate in reversible covalent interactions with cysteine residues in enzymes, a feature absent in dithiazolone derivatives .
Activity Landscape and SAR Trends
- Activity Cliffs : Structural modifications to the carbamoyl group (e.g., replacing 2-methoxyphenylmethyl with phenyl) may create activity cliffs, where small changes lead to significant potency differences. This is consistent with QSAR principles, where ~30% of structurally similar compounds exhibit divergent bioactivities .
- Proteomic Interaction Signatures : Tools like CANDO predict that substituting the thiazole core with thiadiazole (as in ) shifts proteomic interaction profiles, reducing homology with kinase inhibitors and increasing off-target effects .
Computational and Experimental Comparisons
Notes:
Methodological Considerations
- SimilarityLab : This tool identifies commercially available analogues with Tanimoto scores >0.7, enabling rapid SAR exploration .
- Chemical Space Networks : Grouping compounds by Murcko scaffolds and Morgan fingerprints (Tanimoto ≥0.5) helps mitigate docking variability and prioritize candidates .
- Activity Landscape Modeling : Identifies critical substituents (e.g., 2-methoxy group) that govern activity cliffs, guiding medicinal chemistry optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
